Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-
Description
This compound is a complex benzamide derivative featuring dual azo (-N=N-) linkages, a diethylamino group, and a methoxy substituent. The presence of electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) groups contributes to its unique electronic properties, which influence solubility, stability, and light absorption characteristics .
Properties
CAS No. |
73263-35-1 |
|---|---|
Molecular Formula |
C34H31N7O4 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C34H31N7O4/c1-4-40(5-2)32-21-30(35-34(42)23-11-7-6-8-12-23)31(22-33(32)45-3)39-38-29-20-19-28(26-13-9-10-14-27(26)29)37-36-24-15-17-25(18-16-24)41(43)44/h6-22H,4-5H2,1-3H3,(H,35,42) |
InChI Key |
VFUPVQIVFQNYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The core azo structure is formed via diazotization of aromatic amines followed by azo coupling with activated aromatic compounds:
Step 1: Diazotization of Aromatic Amines
Aromatic amines, such as 4-nitroaniline, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts. This step is critical for generating the electrophilic diazonium intermediate necessary for azo coupling.
Step 2: Azo Coupling Reaction
The diazonium salt is then reacted with a coupling component, typically an activated aromatic compound such as 1-naphthylamine or substituted phenols. The coupling occurs at the para or ortho position relative to activating groups, forming the azo (-N=N-) linkage. For this compound, the coupling involves 1-naphthalenyl and 4-nitrophenyl groups, creating a bis-azo structure.
Formation of the Benzamide Moiety
-
The benzamide group is formed by coupling an amine-containing intermediate with benzoyl chloride or benzoyl anhydride under controlled conditions. This step often requires a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid and drive the reaction to completion.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt |
| 2 | Azo Coupling | Diazonium salt + 1-naphthylamine derivative | Formation of azo-linked intermediate |
| 3 | Substituent Introduction | Methyl iodide (for methoxy), diethylamine (for diethylamino) | Substituted azo compound |
| 4 | Amide Formation | Benzoyl chloride + amine intermediate + base | Formation of benzamide derivative |
-
Literature reports indicate that diazotization and azo coupling steps typically yield 70–85% of the intermediate azo compounds under optimized conditions. Subsequent substitution and amide formation steps yield 60–75%, with overall yields around 40–50% for the final compound.
-
The final compound is characterized by:
- UV-Vis spectroscopy showing characteristic azo absorption bands around 400–500 nm.
- Infrared spectroscopy confirming amide carbonyl stretch (~1650 cm⁻¹) and azo (-N=N-) stretches (~1400 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) spectroscopy confirming aromatic proton environments and substituent patterns.
- Mass spectrometry confirming molecular weight (~601.7 g/mol).
Due to the presence of azo and nitro groups, the compound and intermediates should be handled with care, avoiding exposure to strong reducing agents or high temperatures that may cause decomposition or release of toxic aromatic amines.
| Parameter | Details |
|---|---|
| Starting Materials | 4-nitroaniline, 1-naphthylamine, benzoyl chloride |
| Key Reactions | Diazotization, azo coupling, methylation, amide formation |
| Typical Solvents | Water (for diazotization), ethanol, dichloromethane |
| Temperature Range | 0–5 °C (diazotization), room temperature to reflux (other steps) |
| Reaction Time | 30 min to several hours depending on step |
| Yield Range | 40–85% depending on step and purification |
| Analytical Techniques | UV-Vis, IR, NMR, MS |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and quinone derivatives.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group under mild conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Nitro and quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation.
Biology: Investigated for its potential effects on cellular processes and as a staining agent in microscopy.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a colorant in textiles, plastics, and inks
Mechanism of Action
The mechanism of action of Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- primarily involves its interaction with cellular components. The compound’s azo groups can undergo reduction within cells, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. This interaction can result in changes in cellular function and viability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several azo-benzamide derivatives. Key comparisons include:
Spectroscopic and Computational Data
- UV-Vis Absorption: The target compound’s dual azo groups likely result in a bathochromic shift compared to mono-azo analogues. For example, 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol () absorbs at λₐᵦₛ ~420 nm, whereas the target compound may absorb >500 nm due to extended conjugation .
- DFT Studies: Compounds with nitro groups (e.g., ) exhibit reduced HOMO-LUMO gaps (ΔE ~3.5–4.0 eV) compared to non-nitro analogues (ΔE ~4.5–5.0 eV), suggesting enhanced charge-transfer capabilities in the target compound .
Biological Activity
Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- (CAS No. 73263-35-1) is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medical and environmental contexts.
Chemical Structure and Properties
Chemical Formula: C34H31N7O4
Molecular Weight: 601.66 g/mol
CAS Number: 73263-35-1
The compound features a benzamide backbone with various functional groups that contribute to its biological activity. The presence of diethylamino and methoxy groups enhances its lipophilicity, while the azo groups may influence its interaction with biological targets.
Benzamide derivatives, including the compound , often exhibit biological activities through multiple mechanisms:
- Antitumor Activity: Research indicates that benzamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. The specific structure of N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- suggests potential interactions with cancer cell receptors.
- Cell Binding Studies: A study involving a related compound, 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide, demonstrated selective binding to melanoma cells (B16F1), indicating that benzamide derivatives can be designed for targeted therapy in oncology .
- Photodynamic Activity: The azo groups may confer photodynamic properties, allowing the compound to generate reactive oxygen species upon light activation, which can selectively damage cancer cells while sparing normal tissues.
In Vitro and In Vivo Studies
Case Studies
Case Study 1: Targeting Melanoma
In a preclinical evaluation, the compound displayed high specificity for melanoma tumors, with rapid uptake observed in PET imaging studies. This suggests potential utility as a diagnostic agent in oncology .
Case Study 2: Environmental Impact Assessment
Due to its chemical structure, benzamide derivatives are subject to regulatory scrutiny regarding their environmental impact. The Canadian government has included this compound on the Non-Domestic Substances List (NDSL), indicating ongoing assessments for potential adverse effects on health and the environment .
Regulatory Considerations
Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- is regulated under various chemical safety guidelines. The assessment process by Environment and Climate Change Canada ensures that any manufacturing or importation complies with safety standards aimed at minimizing risks to human health and ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
